5-Bromo-2-chloropyridine 1-oxide
Overview
Description
“5-Bromo-2-chloropyridine 1-oxide” is a chemical compound with the empirical formula C5H3BrClNO . It is a solid substance with a molecular weight of 208.44 .
Synthesis Analysis
The synthesis of “this compound” involves several stages . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature. This is followed by treatment with acetic anhydride at 120°C for 4 hours . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [O-][n+]1cc(Br)ccc1Cl . The InChI key for this compound is ZNOXDBXBFJQERJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
“this compound” can undergo several chemical reactions. For instance, it can react with trifluoroacetic anhydride in chloroform at 60℃ for 4 hours . It can also react with urea hydrogen peroxide adduct and trifluoroacetic anhydride in chloroform at 0 - 20℃ for 1 hour .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 115-119 °C .
Scientific Research Applications
Catalytic Amination
A prominent application of 5-Bromo-2-chloropyridine 1-oxide is in catalytic amination. Research has shown that a palladium-Xantphos complex catalyzes the amination of 5-bromo-2-chloropyridine, leading to the production of 5-amino-2-chloropyridine with high yield and chemoselectivity. This process demonstrates the potential of this compound in organic synthesis, particularly in the formation of aminated compounds (Ji, Li, & Bunnelle, 2003).
Halogenation Studies
Another significant application is in halogenation studies. This compound has been studied for its reaction patterns in chlorination and bromination processes. These studies contribute to a deeper understanding of halogenation reactions of pyridine derivatives, which are crucial in various chemical syntheses (Abramovitch, Campbell, Knaus, & Silhánková, 1972).
Synthetic Chemistry
In synthetic chemistry, derivatives of this compound have been explored for various transformations, such as the preparation of thieno[3,2-b]pyridines and furopyridines. These studies highlight the adaptability and utility of this compound in the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical and material science research (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985); (Yamaguchi, Kurosaki, Orito, Yokoyama, Hirai, & Shiotani, 1998).
Electrocatalytic Applications
Electrocatalytic applications of 5-Bromo-2-chloropyridine derivatives have been explored. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 5-Bromo-2-chloropyridine demonstrates the potential of this compound in novel electrochemical processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Spectrophotometric Determination
This compound derivatives have also been used in the spectrophotometric determination of elements like uranium. This underscores its utility in analytical chemistry for the detection and quantification of elements in various samples (Johnson & Florence, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
The bromine and chlorine atoms could potentially form halogen bonds with amino acid residues in proteins, influencing their function .
Mode of Action
Without specific studies, it’s difficult to say exactly how 5-Bromo-2-chloropyridine 1-oxide interacts with its targets. The presence of the pyridine ring and the halogen atoms could allow it to participate in various chemical reactions .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would all play a role in its bioavailability .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action would be .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenation and oxidation processes . The compound’s ability to form stable intermediates makes it a valuable tool in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific kinases and transcription factors, leading to altered cellular responses . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as modulating enzyme activity or altering metabolic pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5-bromo-2-chloro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584877 | |
Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-43-4 | |
Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 889865-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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